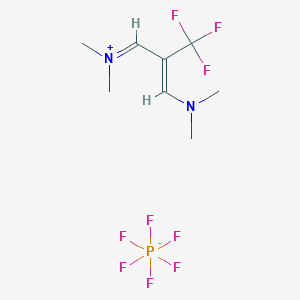
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group and dimethylamino groups, which contribute to its reactivity and stability. It is commonly used in organic synthesis and has found applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through direct nucleophilic substitution or heterocyclization with trifluoromethyl-containing reagents . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including investigations into its effects on various biological pathways.
作用機序
The mechanism by which 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors in biological systems . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
[3-(Dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]dimethylazanium hexafluorophosphate: This compound is similar in structure and is used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles.
Other trifluoromethyl-substituted compounds: These compounds share the trifluoromethyl group and exhibit similar properties, such as increased lipophilicity and metabolic stability.
Uniqueness
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
生物活性
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS Number: 291756-82-6) is a synthetic compound notable for its unique structural properties and potential biological applications. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential use in pharmaceuticals and other applications.
- Molecular Formula : C₈H₁₄F₉N₂P
- Molecular Weight : 340.17 g/mol
- Structure : The compound consists of a trimethinium core with two dimethylamino groups and a hexafluorophosphate counterion.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against certain pathogens.
- Cytotoxicity : Research has shown that related trimethinium compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. Further studies on this specific compound are necessary to quantify its cytotoxicity and understand the underlying mechanisms.
- Neuroactive Properties : Some trimethinium derivatives have been investigated for their neuroactive properties, including effects on neurotransmitter systems. The dimethylamino groups may contribute to interactions with cholinergic receptors, suggesting potential applications in neurological disorders.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Case Study 1 : A study on a related bis(dimethylamino)trimethinium compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound.
- Case Study 2 : In vitro assays revealed that another derivative exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting the importance of structure-activity relationships in designing effective anticancer agents.
Toxicological Profile
The toxicity profile of this compound is critical for its safe application. Initial assessments indicate it may act as an irritant; however, comprehensive toxicological evaluations are necessary to establish safety margins for human exposure.
Data Table: Biological Activity Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Potential against Gram-positive bacteria |
| Cytotoxicity | Effects observed in cancer cell lines |
| Neuroactive Properties | Possible interactions with cholinergic receptors |
| Toxicity | Irritant; further studies needed |
特性
CAS番号 |
291756-82-6 |
|---|---|
分子式 |
C8H14F9N2P |
分子量 |
340.17 g/mol |
IUPAC名 |
[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChIキー |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
異性体SMILES |
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |
正規SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















